molecular formula C15H12FIN2OS B3605116 N-[(2-fluoro-4-iodophenyl)carbamothioyl]-2-phenylacetamide

N-[(2-fluoro-4-iodophenyl)carbamothioyl]-2-phenylacetamide

Cat. No.: B3605116
M. Wt: 414.2 g/mol
InChI Key: ZSWZHZIWYCNXMD-UHFFFAOYSA-N
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Description

N-[(2-fluoro-4-iodophenyl)carbamothioyl]-2-phenylacetamide is an organic compound that belongs to the class of carbamothioyl derivatives This compound is characterized by the presence of a fluoro-iodophenyl group attached to a carbamothioyl moiety, which is further connected to a phenylacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluoro-4-iodophenyl)carbamothioyl]-2-phenylacetamide typically involves the reaction of 2-fluoro-4-iodoaniline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thiophosgene to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluoro-4-iodophenyl)carbamothioyl]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro and iodo groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium, room temperature to 80°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; conditions: solvent like ethanol or tetrahydrofuran, room temperature to reflux.

    Substitution: Sodium methoxide, potassium cyanide; conditions: polar aprotic solvents like dimethyl sulfoxide, room temperature to 60°C.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

N-[(2-fluoro-4-iodophenyl)carbamothioyl]-2-phenylacetamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-fluoro-4-iodophenyl)carbamothioyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-fluoro-4-iodophenyl)carbamothioyl]thiophene-2-carboxamide
  • N-{[(2-fluoro-4-iodophenyl)amino]carbonothioyl}-2-phenylacetamide
  • N-[(2-Fluoro-4-iodophenyl)carbamothioyl]-2,1,3-benzothiadiazole-5-carboxamide

Uniqueness

N-[(2-fluoro-4-iodophenyl)carbamothioyl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluoro and iodo substituents provide opportunities for selective reactions and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[(2-fluoro-4-iodophenyl)carbamothioyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FIN2OS/c16-12-9-11(17)6-7-13(12)18-15(21)19-14(20)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWZHZIWYCNXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=C(C=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FIN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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